molecular formula C₄₀H₅₀N₈O₆ B1145001 Daclatasvir SRSS Isomer CAS No. 1009117-28-5

Daclatasvir SRSS Isomer

Cat. No.: B1145001
CAS No.: 1009117-28-5
M. Wt: 738.88
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Description

Daclatasvir SRSS Isomer is a stereoisomer of daclatasvir, a potent antiviral agent primarily used in the treatment of hepatitis C virus (HCV) infections. Daclatasvir targets the nonstructural protein 5A (NS5A) replication complex of the hepatitis C virus, inhibiting viral replication and assembly .

Biochemical Analysis

Biochemical Properties

Daclatasvir SRSS Isomer, like its parent compound Daclatasvir, interacts with the NS5A protein, a critical component of the HCV replication complex . This interaction inhibits the replication of the HCV RNA genome

Cellular Effects

In cellular studies, this compound has shown to have a profound effect on viral load, with a rapid onset of action . It influences cell function by disrupting the HCV replication process, thereby reducing the production of new virus particles .

Molecular Mechanism

This compound exerts its effects at the molecular level by binding to the NS5A protein, inhibiting its function and thus disrupting the HCV replication process . This binding interaction leads to changes in gene expression related to viral replication .

Temporal Effects in Laboratory Settings

This compound undergoes rapid absorption, reaching maximum plasma concentration in 1–2 hours, and has an elimination half-life of approximately 10 to 14 hours . Steady state is achieved by day 4 in multiple-ascending dose studies .

Dosage Effects in Animal Models

The effects of Daclatasvir vary with different dosages, and high doses could potentially lead to toxic or adverse effects .

Metabolic Pathways

This compound is metabolized predominantly via cytochrome P450 3A4-mediated metabolism . It also interacts with P-glycoprotein, which plays a role in its excretion and intestinal secretion .

Transport and Distribution

This compound is distributed within cells and tissues via mechanisms that involve its interaction with cytochrome P450 3A4 and P-glycoprotein . These interactions affect its localization and accumulation within cells .

Subcellular Localization

The subcellular localization of this compound is not explicitly known. Given its mechanism of action, it is likely to be localized in the same subcellular compartments as the HCV NS5A protein .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Daclatasvir SRSS Isomer involves multiple steps, including the formation of key intermediates and their subsequent coupling. One notable method is the continuous flow synthesis, which integrates multiple steps without intermediate purification and solvent exchange . This method is efficient and environmentally friendly, producing high-purity daclatasvir in a short time.

Industrial Production Methods: Industrial production of this compound typically employs batch synthesis, which requires significant infrastructure and manpower. advancements in continuous flow synthesis have made it possible to produce daclatasvir more efficiently and with a smaller environmental footprint .

Chemical Reactions Analysis

Types of Reactions: Daclatasvir SRSS Isomer undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or removal of hydrogen.

    Reduction: Involves the addition of hydrogen or removal of oxygen.

    Substitution: Involves the replacement of one atom or group with another.

Common Reagents and Conditions:

    Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction may produce reduced forms of the compound .

Scientific Research Applications

Daclatasvir SRSS Isomer has a wide range of scientific research applications, including:

Mechanism of Action

Daclatasvir SRSS Isomer exerts its antiviral effects by binding to the nonstructural protein 5A (NS5A) of the hepatitis C virus. This binding inhibits the replication and assembly of the virus, leading to a reduction in viral load. The compound’s mechanism of action involves disrupting the function of NS5A, a crucial protein in the viral replication cycle .

Comparison with Similar Compounds

Comparison: Daclatasvir SRSS Isomer is unique in its high potency and selectivity for the NS5A protein. Compared to other antiviral agents like asunaprevir and sofosbuvir, daclatasvir exhibits a broader genotypic coverage and a more rapid onset of action .

Biological Activity

Daclatasvir, a potent inhibitor of the hepatitis C virus (HCV) nonstructural protein 5A (NS5A), has garnered significant attention in antiviral therapy. The SRSS isomer of daclatasvir, a specific stereoisomer, exhibits unique biological activities that are critical for its efficacy in treating HCV infections. This article delves into the biological activity of the Daclatasvir SRSS isomer, supported by research findings, data tables, and case studies.

Overview of Daclatasvir

Daclatasvir is primarily used in combination with other antiviral agents, such as sofosbuvir and ribavirin, to treat chronic hepatitis C. Its mechanism of action involves binding to the NS5A protein, inhibiting both viral RNA replication and virion assembly, which is essential for the HCV life cycle . The SRSS isomer specifically has been studied for its pharmacological properties and potential advantages over other forms.

PropertyValue
Molecular FormulaC40H51ClN8O6
Molecular Weight775.35 g/mol
Melting Point>207°C (dec.)
SolubilitySlightly soluble in DMSO, methanol, and water

Antiviral Efficacy

The this compound has demonstrated significant antiviral activity against various HCV genotypes. In vitro studies have shown that it effectively inhibits HCV replication at low concentrations. The potency of this isomer can be attributed to its enhanced binding affinity to the NS5A protein compared to other isomers .

Pharmacokinetics

Pharmacokinetic studies reveal that the SRSS isomer exhibits favorable absorption characteristics, with peak plasma concentrations occurring within 1-3 hours post-administration. Its half-life allows for once-daily dosing, making it a convenient option for patients undergoing treatment .

Case Studies

Case Study 1: Efficacy in Treatment-Naïve Patients
A clinical trial involving treatment-naïve patients with genotype 1 HCV demonstrated that patients receiving a combination therapy including this compound achieved a sustained virological response (SVR) rate of over 95%. This high efficacy was associated with minimal adverse effects, highlighting the isomer's potential as a first-line treatment option .

Case Study 2: Retreatment of Relapsed Patients
In another study focusing on patients who relapsed after previous therapies, the introduction of the this compound in combination with sofosbuvir resulted in an SVR rate of approximately 85%. This suggests that the SRSS isomer can effectively manage cases where prior treatments failed .

Research Findings

Recent studies have indicated that the biological activity of the this compound may be influenced by its stereochemistry. Research highlights include:

  • Enhanced Binding Affinity : The SRSS isomer shows higher binding affinity to NS5A than its counterparts, leading to more effective inhibition of viral replication.
  • Reduced Resistance Development : Clinical observations suggest that patients treated with the SRSS isomer experience lower rates of resistance mutations compared to those treated with other forms of daclatasvir .

Properties

CAS No.

1009117-28-5

Molecular Formula

C₄₀H₅₀N₈O₆

Molecular Weight

738.88

Origin of Product

United States

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